Tirfipiravir

Description

BenchChem offers high-quality Tirfipiravir suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tirfipiravir including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

2759996-93-3 |

|---|---|

Molecular Formula |

C14H17N3O8 |

Molecular Weight |

355.30 g/mol |

IUPAC Name |

[(3aR,4R,6R,6aR)-4-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 2-methylpropanoate |

InChI |

InChI=1S/C14H17N3O8/c1-6(2)12(18)22-5-7-9-10(25-14(20)24-9)11(23-7)17-4-3-8(16-21)15-13(17)19/h3-4,6-7,9-11,21H,5H2,1-2H3,(H,15,16,19)/t7-,9-,10-,11-/m1/s1 |

InChI Key |

KDWNZFQMGWEBAL-QCNRFFRDSA-N |

Isomeric SMILES |

CC(C)C(=O)OC[C@@H]1[C@@H]2[C@H]([C@@H](O1)N3C=CC(=NC3=O)NO)OC(=O)O2 |

Canonical SMILES |

CC(C)C(=O)OCC1C2C(C(O1)N3C=CC(=NC3=O)NO)OC(=O)O2 |

Origin of Product |

United States |

Foundational & Exploratory

Tirfipiravir's Mechanism of Action Against RNA Viruses: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tirfipiravir (also known as Favipiravir or T-705) is a broad-spectrum antiviral agent with demonstrated efficacy against a wide range of RNA viruses. Its primary mechanism of action involves the selective inhibition of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of most RNA viruses. This technical guide provides a comprehensive overview of the molecular mechanisms underlying Tirfipiravir's antiviral activity, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Introduction

The emergence and re-emergence of RNA virus pandemics underscore the urgent need for effective broad-spectrum antiviral therapies. Tirfipiravir, a pyrazinecarboxamide derivative, has emerged as a promising candidate due to its potent activity against numerous RNA viruses, including influenza viruses, Arenaviruses, Bunyaviruses, and Filoviruses.[1][2] This document delves into the core of Tirfipiravir's mechanism of action, providing researchers and drug development professionals with a detailed understanding of its function.

Intracellular Activation and Targeting of Viral RdRp

Tirfipiravir is a prodrug that requires intracellular conversion to its active form, Tirfipiravir-ribofuranosyl-5'-triphosphate (T-705RTP).[1][2][3] This metabolic activation is a multi-step process mediated by host cell enzymes.

Cellular Uptake and Phosphorylation Cascade

Upon entering the cell, Tirfipiravir is recognized as a purine analog and undergoes a series of enzymatic reactions:

-

Ribosylation: Host cell phosphoribosyltransferases convert Tirfipiravir into its ribosylated monophosphate form (T-705RMP).

-

Phosphorylation: Cellular kinases further phosphorylate T-705RMP to the diphosphate (T-705RDP) and subsequently to the active triphosphate form, T-705RTP.[3]

This intracellular activation is a critical determinant of its antiviral activity and selectivity.

Dual Mechanisms of Viral Replication Inhibition

The active metabolite, T-705RTP, acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp). Its mechanism of action is primarily attributed to two non-mutually exclusive hypotheses: chain termination and lethal mutagenesis .

Chain Termination

T-705RTP, mimicking a purine nucleotide, can be incorporated into the nascent viral RNA strand by the RdRp. The presence of the modified pyrazine base can lead to the termination of RNA chain elongation, thereby halting viral replication.[4]

Lethal Mutagenesis

Alternatively, the incorporation of T-705RTP into the viral genome can induce mutations. The ambiguous base-pairing properties of the Tirfipiravir moiety can lead to an accumulation of errors in the viral RNA sequence during subsequent rounds of replication. This increase in mutation frequency beyond a tolerable threshold results in the production of non-viable viral progeny, a phenomenon known as "lethal mutagenesis."[4][5]

Quantitative Antiviral Activity

The in vitro efficacy of Tirfipiravir is typically quantified by determining its 50% inhibitory concentration (IC50) against the viral RdRp and its 50% effective concentration (EC50) in cell-based assays.

| Target | Virus/Enzyme | IC50 (µM) | Reference |

| RNA-dependent RNA Polymerase | Influenza Virus | 0.341 | [5][6] |

| DNA Polymerase α | Human | >1000 | [5][6] |

| DNA Polymerase β | Human | >1000 | [5][6] |

| DNA Polymerase γ | Human | >1000 | [5][6] |

| RNA Polymerase II | Human | 905 | [5][6] |

| Inosine Monophosphate Dehydrogenase (IMPDH) | Human | 601 | [5][6] |

| Virus | Virus Family | Cell Line | EC50 (µg/mL) | Reference |

| Influenza A (H1N1) | Orthomyxoviridae | MDCK | 0.014 - 0.55 | [1][5][6] |

| Influenza B | Orthomyxoviridae | MDCK | 0.014 - 0.55 | [1][5][6] |

| Junin Virus | Arenaviridae | Vero | 0.79 - 0.94 | [1] |

| Pichinde Virus | Arenaviridae | Vero | 0.79 - 0.94 | [1] |

| Tacaribe Virus | Arenaviridae | Vero | 0.79 - 0.94 | [1] |

| Lassa Virus | Arenaviridae | Vero | 1.7 - 11.1 (EC90) | [1] |

| SARS-CoV-2 | Coronaviridae | VeroE6 | 10 - >78 | [7] |

Experimental Protocols

The following sections outline the methodologies for key experiments used to elucidate the mechanism of action of Tirfipiravir.

RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

This assay directly measures the inhibitory effect of T-705RTP on the enzymatic activity of viral RdRp.

Principle: The assay quantifies the incorporation of a radiolabeled nucleotide triphosphate into a nascent RNA strand in the presence and absence of the inhibitor.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the purified viral RdRp enzyme, a suitable RNA template-primer, and a mixture of all four standard ribonucleoside triphosphates (NTPs), one of which is radiolabeled (e.g., [α-³²P]GTP).

-

Inhibitor Addition: Serial dilutions of T-705RTP are added to the reaction mixtures.

-

Incubation: The reaction is initiated and incubated at the optimal temperature for the specific RdRp.

-

Product Separation: The reaction is stopped, and the newly synthesized radiolabeled RNA products are separated from unincorporated nucleotides using techniques like gel electrophoresis (e.g., denaturing polyacrylamide gel electrophoresis - PAGE).

-

Quantification: The amount of incorporated radioactivity is quantified using a phosphorimager or liquid scintillation counting.

-

IC50 Determination: The IC50 value is calculated as the concentration of T-705RTP that reduces the RdRp activity by 50% compared to the control without the inhibitor.

Plaque Reduction Assay

This cell-based assay determines the concentration of an antiviral agent required to reduce the number of viral plaques by 50% (EC50).

Principle: The formation of plaques (localized areas of cell death caused by viral replication) in a cell monolayer is inhibited by the presence of an effective antiviral compound.

Methodology:

-

Cell Seeding: A confluent monolayer of susceptible cells (e.g., MDCK for influenza virus, Vero for many other viruses) is prepared in multi-well plates.

-

Virus Inoculation: The cell monolayers are infected with a known amount of virus, typically to produce a countable number of plaques.

-

Drug Treatment: After a brief adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) containing serial dilutions of Tirfipiravir.

-

Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Plaque Visualization: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques.

-

Plaque Counting and EC50 Calculation: The number of plaques in each well is counted, and the EC50 value is determined by plotting the percentage of plaque reduction against the drug concentration.[8][9][10]

Virus Yield Reduction Assay

This assay measures the reduction in the amount of infectious virus produced in the presence of an antiviral compound.

Principle: An effective antiviral agent will reduce the titer of progeny virus released from infected cells.

Methodology:

-

Cell Infection and Treatment: Confluent cell monolayers are infected with the virus at a specific multiplicity of infection (MOI). Following virus adsorption, the cells are washed and incubated with a medium containing various concentrations of Tirfipiravir.

-

Harvesting: At a predetermined time post-infection (allowing for one or more replication cycles), the cell culture supernatant and/or cell lysates are harvested.

-

Virus Titration: The amount of infectious virus in the harvested samples is quantified using a standard titration method, such as a plaque assay or a TCID50 (50% tissue culture infectious dose) assay.

-

Data Analysis: The reduction in viral titer in the drug-treated samples is compared to the untreated control to determine the antiviral activity.[11][12]

Conclusion

Tirfipiravir represents a significant advancement in antiviral therapy due to its broad-spectrum activity and unique mechanism of action targeting the highly conserved viral RdRp. Its dual mechanism of chain termination and lethal mutagenesis provides a robust barrier to the development of resistance. The quantitative data and experimental methodologies presented in this guide offer a solid foundation for further research and development of Tirfipiravir and other novel antiviral agents. A thorough understanding of its molecular interactions and antiviral properties is paramount for its effective clinical application and for the design of next-generation therapies to combat emerging viral threats.

References

- 1. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase [jstage.jst.go.jp]

- 2. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Distinct Effects of T-705 (Favipiravir) and Ribavirin on Influenza Virus Replication and Viral RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Favipiravir antiviral efficacy against SARS-CoV-2 in a hamster model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Plaque inhibition assay for drug susceptibility testing of influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Plaque inhibition assay for drug susceptibility testing of influenza viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 12. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

Tirfipiravir: A Technical Overview of its Chemical Structure and Putative Synthesis

For Researchers, Scientists, and Drug Development Professionals

October 27, 2025

Introduction

Tirfipiravir is a novel nucleoside analog with potential antiviral activity. This document provides a technical overview of its chemical structure and a discussion of its likely synthesis pathway, based on available information and general principles of nucleoside chemistry. Due to the proprietary nature of its synthesis, detailed experimental protocols and quantitative data are not publicly available. The primary source of information for Tirfipiravir's synthesis is Chinese patent CN113929724A.[1] This guide, therefore, presents a generalized synthesis pathway for a similar nucleoside analog to provide a relevant framework for researchers in the field.

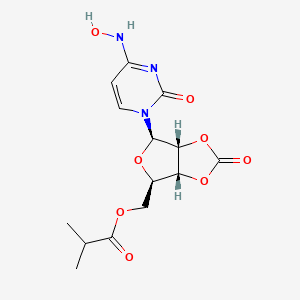

Chemical Structure

Tirfipiravir is a complex nucleoside compound with the molecular formula C14H17N3O8 and a molecular weight of 355.3 g/mol .[2] The structure features a modified pyrazine-based heterocyclic moiety attached to a ribofuranose sugar.

Table 1: Physicochemical Properties of Tirfipiravir

| Property | Value | Source |

| Molecular Formula | C14H17N3O8 | [2] |

| Molecular Weight | 355.3 g/mol | [2] |

| CAS Number | 2759996-93-3 | |

| Stereochemistry | Absolute | [2] |

| Defined Stereocenters | 4 | [2] |

Synthesis Pathway

The specific, detailed synthesis pathway for Tirfipiravir is proprietary and has been described in the Chinese patent CN113929724A.[1] As the full text of this patent with explicit experimental protocols is not publicly accessible, a generalized, plausible synthesis route for a nucleoside analog with a similar pyrazine carboxamide core is outlined below. This pathway is based on established methods for nucleoside synthesis and the synthesis of the related compound, Favipiravir.

The synthesis of a nucleoside analog like Tirfipiravir would likely involve two key stages: the synthesis of the modified pyrazine base and the subsequent glycosylation with a protected ribose derivative.

Experimental Protocols (Generalized)

Step 1: Synthesis of the Modified Pyrazine Base

The synthesis of the heterocyclic base is a critical step. For a related compound, Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide), several synthetic routes have been established, often starting from 2-aminopyrazine. A plausible general approach for a modified pyrazine base would involve:

-

Halogenation and Functional Group Interconversion: Introduction of functional groups such as halogens to the pyrazine ring to allow for subsequent modifications. This can be achieved using standard halogenating agents.

-

Nitration and Reduction: Introduction of a nitro group, which can then be reduced to an amino group, providing a handle for further derivatization.

-

Hydroxylation: Introduction of a hydroxyl group, a key feature of many pyrazine-based antivirals.

-

Carboxamide Formation: Conversion of a carboxylic acid or ester group to a carboxamide.

Step 2: Glycosylation

The coupling of the synthesized pyrazine base with a protected ribose derivative is a crucial step in forming the nucleoside. A common method for this is the silyl-Hilbert-Johnson reaction.

-

Protection of Ribose: The hydroxyl groups of D-ribose are protected, typically with acetyl or other suitable protecting groups, to prevent unwanted side reactions. The anomeric carbon is activated, often as a halide.

-

Silylation of the Pyrazine Base: The pyrazine base is silylated to increase its nucleophilicity and solubility in organic solvents.

-

Coupling Reaction: The silylated base is reacted with the protected and activated ribose in the presence of a Lewis acid catalyst (e.g., TMSOTf). This reaction forms the N-glycosidic bond.

-

Deprotection: The protecting groups on the ribose are removed to yield the final nucleoside analog.

Step 3: Purification and Characterization

The final product would be purified using standard techniques such as column chromatography and recrystallization. Characterization would be performed using methods like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity.

Mechanism of Action (Putative)

Given its structural similarity to other nucleoside analogs like Favipiravir, Tirfipiravir is likely a prodrug that is metabolized intracellularly to its active triphosphate form. This active metabolite would then act as an inhibitor of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses. By mimicking natural nucleosides, the triphosphate form of Tirfipiravir would be incorporated into the growing viral RNA chain, leading to either chain termination or lethal mutagenesis, thereby inhibiting viral replication.

Visualizations

Caption: Generalized Synthesis Pathway for a Nucleoside Analog.

Caption: Putative Mechanism of Action for Tirfipiravir.

References

Tirfipiravir (Favipiravir): A Technical Overview of its Antiviral Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the antiviral spectrum of Tirfipiravir, more commonly known as Favipiravir (T-705). Favipiravir is a potent, broad-spectrum antiviral agent that selectively inhibits the RNA-dependent RNA polymerase (RdRp) of a wide range of RNA viruses.[1] This document collates in vitro efficacy data, details the methodologies of key experimental assays used to determine antiviral activity, and presents a visual representation of its mechanism of action. The information herein is intended to serve as a comprehensive resource for researchers and professionals involved in antiviral drug discovery and development.

Introduction

Favipiravir (6-fluoro-3-hydroxy-2-pyrazinecarboxamide) is a pyrazinecarboxamide derivative discovered by Toyama Chemical Co., Ltd.[1] It functions as a prodrug, undergoing intracellular phosphoribosylation to its active form, favipiravir ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[2] This active metabolite is recognized as a substrate by viral RNA-dependent RNA polymerase (RdRp), a highly conserved enzyme essential for the replication of most RNA viruses.[3] This mechanism confers a broad spectrum of activity against viruses from several families, including Orthomyxoviridae, Paramyxoviridae, Arenaviridae, Bunyaviridae, Flaviviridae, and Coronaviridae.[4][5][6][7]

Mechanism of Action

The antiviral activity of Favipiravir is initiated upon its intracellular conversion to the active triphosphate form, Favipiravir-RTP. This process is carried out by host cell enzymes. Favipiravir-RTP then acts as a competitive inhibitor of the viral RdRp. The two primary hypotheses for its inhibitory action are:

-

Chain Termination: Favipiravir-RTP is incorporated into the nascent viral RNA strand, acting as a purine analogue. This incorporation can prevent further elongation of the RNA chain, thus terminating viral replication.[8]

-

Lethal Mutagenesis: The incorporation of Favipiravir-RTP into the viral genome can induce a high rate of mutations. This "error catastrophe" results in the production of non-viable viral particles, effectively halting the infection cycle.[9]

Favipiravir-RTP shows high selectivity for viral RdRp, with minimal inhibition of human DNA and RNA polymerases, which accounts for its favorable safety profile in preclinical studies.[10]

Caption: Intracellular activation and inhibition of viral RdRp by Favipiravir.

Quantitative Antiviral Activity

The in vitro antiviral activity of Favipiravir is typically quantified by the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the drug's therapeutic window.

| Virus Family | Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| Orthomyxoviridae | Influenza A, B, and C viruses | MDCK | Plaque Reduction | 0.09 - 3.5 | >6365 | >11572 |

| Coronaviridae | SARS-CoV-2 | Vero E6 | CPE | 61.88 | >400 | >6.5 |

| SARS-CoV-2 | Vero E6 | Real-Time Cell Analysis | >500 | - | - | |

| HCoV-NL63 | Caco-2 | RNA Quantification | 0.62 | >1000 | >1612 | |

| Paramyxoviridae | Human Metapneumovirus (HMPV) | Vero | - | 8 - 40 (EC90) | - | - |

| Respiratory Syncytial Virus (RSV) | Vero | - | 8 - 40 (EC90) | - | - | |

| Human Parainfluenza Virus | Vero | - | 8 - 40 (EC90) | - | - | |

| Measles Virus | Vero | - | 8 - 40 (EC90) | - | - | |

| Arenaviridae | Junin Virus (JUNV) | Vero | Yield Reduction | 11.4 | >1000 | >87 |

| Machupo Virus (MACV) | Vero | Yield Reduction | 11.4 | >1000 | >87 | |

| Guanarito Virus (GTOV) | Vero | Yield Reduction | 15.9 | >1000 | >62 | |

| Bunyaviridae | Rift Valley Fever Virus (RVFV) | Vero | CPE / FFU Reduction | 5.7 - 191 | - | - |

| La Crosse Virus (LACV) | Vero | CPE / FFU Reduction | 5.7 - 191 | - | - | |

| Sandfly Fever Virus | Vero | CPE / FFU Reduction | 5.7 - 191 | - | - | |

| Flaviviridae | West Nile Virus (WNV) | Vero | Plaque Assay | 103.1 | >1000 | >9.7 |

| Rhabdoviridae | Rabies Virus (RABV) | - | - | Reported Activity | - | - |

| Bornaviridae | Borna Disease Virus 1 (BoDV-1) | Vero | Luciferase Reporter | Potent Inhibition | - | - |

(Note: EC50/CC50 values can vary based on the specific viral strain, cell line, and assay conditions used.)

Experimental Protocols

The following are generalized methodologies for common in vitro assays used to evaluate the antiviral activity of compounds like Favipiravir.

Plaque Reduction Assay

This assay is considered the gold standard for quantifying viral infectivity and the neutralizing capacity of antiviral agents.

-

Cell Seeding: Plate a suitable host cell line (e.g., MDCK for influenza, Vero for many other viruses) in 6- or 24-well plates to form a confluent monolayer.

-

Compound Preparation: Prepare serial dilutions of Favipiravir in an appropriate cell culture medium.

-

Virus-Compound Incubation: Mix a standard amount of virus (to produce a countable number of plaques, e.g., 50-100 plaque-forming units, PFU) with each dilution of the compound. Incubate this mixture for a set period (e.g., 1 hour) to allow the drug to interact with the virus.

-

Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow for viral adsorption for 1-2 hours.

-

Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose). This restricts the spread of progeny virions to adjacent cells, leading to the formation of localized clusters of infected cells (plaques).

-

Incubation: Incubate the plates for several days until plaques are visible. The duration depends on the replication kinetics of the virus.[11][12]

-

Visualization and Counting: Fix the cells (e.g., with formaldehyde) and stain with a dye such as crystal violet, which stains living cells. Plaques appear as clear, unstained areas. Count the number of plaques in each well.[13]

-

Calculation: The EC50 value is calculated as the concentration of Favipiravir that reduces the number of plaques by 50% compared to the virus-only control wells.

Caption: Key steps in the plaque reduction assay for antiviral testing.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death or morphological changes known as the cytopathic effect.

-

Cell Seeding: Seed host cells in 96-well microplates to form confluent or near-confluent monolayers.[14]

-

Compound Addition: Add serial dilutions of Favipiravir to the wells. Include cell-only controls (no virus, no drug) and virus-only controls (virus, no drug).

-

Infection: Add a predetermined amount of virus to the wells (except cell controls). The amount of virus should be sufficient to cause >80% CPE in the virus control wells after the incubation period.[14]

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for CPE to develop (typically 3-7 days).

-

Quantification of Cell Viability: Assess cell viability. This is often done by adding a dye that is taken up or metabolized by living cells, such as Neutral Red or MTT. The amount of dye is then quantified using a spectrophotometer.[3][14]

-

Calculation: The EC50 is the drug concentration that inhibits 50% of the viral CPE (i.e., restores 50% of cell viability compared to controls). The CC50 is determined in parallel on uninfected cells to assess compound toxicity.

Virus Yield Reduction Assay

This assay directly measures the reduction in the amount of infectious virus produced in the presence of an antiviral compound.

-

Infection and Treatment: Infect confluent cell monolayers with the virus at a defined multiplicity of infection (MOI). After an adsorption period, wash the cells and add a medium containing serial dilutions of Favipiravir.[8][15]

-

Incubation: Incubate the cultures for a full replication cycle of the virus (e.g., 24-72 hours) to allow for the production of progeny virions.

-

Harvesting: Collect the cell culture supernatant (and/or cell lysates) from each well. This contains the newly produced virus particles.

-

Titration of Progeny Virus: Determine the titer of infectious virus in each harvested sample. This is typically done by performing a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay on the serial dilutions of the harvested material.[8][15]

-

Calculation: The EC50 (or EC90/EC99) is the concentration of Favipiravir that reduces the yield of infectious virus by 50% (or 90%/99%) compared to the untreated virus control.

Conclusion

Favipiravir demonstrates a robust and broad-spectrum antiviral activity against a multitude of clinically significant RNA viruses. Its mechanism of action, targeting the conserved viral RdRp, makes it a valuable agent, particularly for emerging and drug-resistant viral strains. The quantitative data and standardized protocols presented in this guide underscore its potential and provide a foundational framework for further research and development in the field of antiviral therapeutics.

References

- 1. Favipiravir in Therapy of Viral Infections [mdpi.com]

- 2. Cytopathic Effect Assay and Plaque Assay to Evaluate <i>in vitro</i> Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 [bio-protocol.org]

- 3. reframeDB [reframedb.org]

- 4. pblassaysci.com [pblassaysci.com]

- 5. T-705 (Favipiravir) Inhibition of Arenavirus Replication in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiviral Activity of Favipiravir (T-705) against a Broad Range of Paramyxoviruses In Vitro and against Human Metapneumovirus in Hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antiviral Activity of Favipiravir (T-705) against a Broad Range of Paramyxoviruses In Vitro and against Human Metapneumovirus in Hamsters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bioagilytix.com [bioagilytix.com]

- 12. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 13. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]

- 14. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]

- 15. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Favipiravir

Introduction

Favipiravir (also known as T-705) is a broad-spectrum antiviral agent initially approved in Japan for the treatment of influenza.[1][2] Its mechanism of action, targeting the viral RNA-dependent RNA polymerase (RdRp), has led to its investigation against a wide range of RNA viruses, including Ebola virus and, notably, SARS-CoV-2.[3][4][5] This guide provides a detailed overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of favipiravir, intended for researchers, scientists, and drug development professionals.

Pharmacodynamics: Mechanism of Action

Favipiravir is a prodrug that, upon entering the body's cells, is metabolized into its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP).[1][3][6][7] This active metabolite acts as a purine analogue, primarily targeting the RNA-dependent RNA polymerase (RdRp) enzyme, which is essential for the replication of many RNA viruses.[3][4][6][7]

The precise mechanism by which favipiravir-RTP inhibits viral replication is believed to occur through two primary pathways:

-

Lethal Mutagenesis: Favipiravir-RTP is incorporated into the nascent viral RNA strand by the RdRp.[3][6] This incorporation leads to a high rate of mutations in the viral genome, resulting in non-viable virus particles.[6]

-

Chain Termination: In some instances, the incorporation of favipiravir-RTP into the growing RNA chain can lead to the termination of RNA synthesis, thereby preventing the virus from replicating its genetic material.[1][6]

The selectivity of favipiravir for viral RdRp over human DNA and RNA polymerases contributes to its safety profile.[3]

Pharmacokinetics: ADME Profile

The pharmacokinetic profile of favipiravir is characterized by its conversion to an active metabolite and its subsequent distribution and elimination.

Absorption: Favipiravir is administered orally and is readily absorbed.[8]

Distribution: The apparent volume of distribution of favipiravir is approximately 15-20 L.[4] It exhibits moderate plasma protein binding, at around 54%, with 65% of this binding to serum albumin and 6.5% to ɑ1-acid glycoprotein.[4]

Metabolism: As a prodrug, favipiravir is extensively metabolized intracellularly to its active form, favipiravir-RTP.[4] The primary route of metabolism to its inactive metabolite, T-705M1, is through hydroxylation, mainly by aldehyde oxidase and to a lesser extent by xanthine oxidase.[4]

Excretion: The metabolites of favipiravir are predominantly cleared by the kidneys and excreted in the urine.[4] The elimination half-life of favipiravir is estimated to be between 2 and 5.5 hours.[4]

Pharmacokinetic Parameters

| Parameter | Value | Reference |

| Volume of Distribution (Vd) | 15 - 20 L | [4] |

| Plasma Protein Binding | 54% | [4] |

| - to Serum Albumin | 65% of bound fraction | [4] |

| - to ɑ1-acid Glycoprotein | 6.5% of bound fraction | [4] |

| Elimination Half-life (t1/2) | 2 - 5.5 hours | [4] |

| Primary Metabolic Enzymes | Aldehyde Oxidase, Xanthine Oxidase | [4] |

| Route of Excretion | Renal (primarily as metabolites) | [4] |

Experimental Protocols

The following provides an overview of a representative experimental protocol adapted from clinical trials of favipiravir for COVID-19.

Study Design: An open-label, randomized, active-controlled trial was conducted to evaluate the efficacy and safety of favipiravir in patients with COVID-19.[2]

Patient Population: Patients with laboratory-confirmed COVID-19, with mild to moderate symptoms, were included in the study.[5][9]

Treatment Regimen:

-

Favipiravir Arm: Patients received oral favipiravir at a loading dose of 1600 mg twice daily on Day 1, followed by a maintenance dose of 600 mg twice daily from Days 2 to 14.[9][10][11] In some studies, this was administered concomitantly with interferon-α via aerosol inhalation.[9][10][11]

-

Control Arm: A comparator group received standard of care or another antiviral regimen, such as lopinavir/ritonavir.[2][9]

Outcome Measures:

-

Primary Endpoint: Time to viral clearance, confirmed by RT-PCR.[9][10]

-

Secondary Endpoints: Clinical improvement, changes in chest CT imaging, and incidence of adverse events.[2][9][10]

Pharmacokinetic Sampling and Analysis: Plasma concentrations of favipiravir were measured at various time points throughout the study to determine pharmacokinetic parameters.

Clinical Efficacy and Safety

Clinical trials have demonstrated that favipiravir can lead to a shorter time to viral clearance and clinical improvement in patients with mild to moderate COVID-19 compared to control groups.[2][9] The drug has been generally well-tolerated, with the most common adverse events being asymptomatic hyperuricemia, transient elevation of liver enzymes, and mild gastrointestinal disorders.[2]

Favipiravir is a promising antiviral agent with a unique mechanism of action that involves inducing lethal mutagenesis in the viral genome. Its pharmacokinetic profile supports oral administration, although further studies are needed to fully elucidate the relationship between plasma concentrations and clinical efficacy. The experimental protocols from various clinical trials provide a solid foundation for the continued investigation and development of favipiravir for the treatment of a range of viral infections.

References

- 1. oatext.com [oatext.com]

- 2. Phase 3 trial of coronavir (favipiravir) in patients with mild to moderate COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Favipiravir? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Favipiravir clinical trial [read.houstonmethodist.org]

- 6. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? [the-innovation.org]

- 8. Understanding the pharmacokinetics of Favipiravir: Implications for treatment of influenza and COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Experimental Treatment with Favipiravir for COVID-19: An Open-Label Control Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Experimental Treatment with Favipiravir for COVID-19: An Open-Label Control Study - PMC [pmc.ncbi.nlm.nih.gov]

Tirfipiravir and the Landscape of Nucleoside Analog RNA Polymerase Inhibitors: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, detailed quantitative data and specific experimental protocols for Tirfipiravir are limited. This document leverages the extensive research on the closely related and structurally similar compound, Favipiravir, as a representative model to provide a comprehensive technical guide on the core principles of pyrazinecarboxamide nucleoside analog inhibitors. All data and protocols presented herein, unless otherwise specified, pertain to Favipiravir and are intended to illuminate the anticipated mechanism and properties of this class of antiviral agents.

Introduction to Tirfipiravir and Nucleoside Analog Inhibitors

Tirfipiravir is a novel nucleoside analog that has been identified as a potential antiviral agent against various RNA viruses, including influenza viruses and coronaviruses.[1] It belongs to a class of pyrazinecarboxamide derivatives, which includes the well-characterized antiviral drug Favipiravir (also known as T-705). Nucleoside analogs are a cornerstone of antiviral therapy. These molecules are synthetic compounds that mimic naturally occurring nucleosides, the building blocks of RNA and DNA. By deceiving the viral replication machinery, they can disrupt the synthesis of viral genomes, ultimately halting the propagation of the virus.

The primary target for many nucleoside analog inhibitors, including those in the pyrazinecarboxamide class, is the viral RNA-dependent RNA polymerase (RdRp).[2][3][4] This enzyme is essential for the replication of RNA viruses and is sufficiently distinct from host cell polymerases to allow for selective targeting.

Mechanism of Action: A Two-Pronged Attack

The antiviral activity of pyrazinecarboxamide nucleoside analogs like Favipiravir is multifaceted and primarily revolves around the inhibition of the viral RdRp. The mechanism is not a simple blockade but rather a more subtle and disruptive process involving two main hypotheses: chain termination and lethal mutagenesis.[2][5]

-

Prodrug Activation: Tirfipiravir, like Favipiravir, is a prodrug, meaning it is administered in an inactive form and must be metabolized within the host cell to become active.[2][6] Intracellularly, it undergoes phosphoribosylation to form its active triphosphate metabolite, Tirfipiravir-ribofuranosyl-5'-triphosphate (Tirfipiravir-RTP).

-

RdRp Inhibition: The active Tirfipiravir-RTP then acts as a substrate for the viral RdRp, competing with natural purine nucleoside triphosphates (ATP and GTP).[2][4]

The two proposed mechanisms of action following the incorporation of the analog into the nascent viral RNA are:

-

Chain Termination: The incorporation of the nucleoside analog into the growing RNA strand can lead to the premature termination of RNA synthesis. This is a common mechanism for many nucleoside analog inhibitors.[5]

-

Lethal Mutagenesis: Alternatively, the incorporation of the analog may not immediately halt chain elongation but instead introduce mutations into the viral genome.[1][2][7] The pyrazinecarboxamide base can be ambiguously read by the RdRp during subsequent replication rounds, leading to an accumulation of errors in the viral progeny. This increase in mutation frequency beyond a tolerable threshold, a concept known as "error catastrophe," results in non-viable virus particles.[2][7]

The following diagram illustrates the proposed mechanism of action:

Caption: Figure 1: Proposed Mechanism of Action of Tirfipiravir.

Quantitative Data (Based on Favipiravir)

The following tables summarize the available quantitative data for Favipiravir, which is expected to be comparable to Tirfipiravir.

Table 1: In Vitro Antiviral Activity of Favipiravir

| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |

| Influenza A (H1N1) | MDCK | 0.03 - 0.47 | >400 | >851 - >13,333 | --INVALID-LINK-- |

| SARS-CoV-2 | Vero E6 | 61.88 | >400 | >6.46 | --INVALID-LINK-- |

| Ebola Virus | Vero E6 | 10 | >1000 | >100 | --INVALID-LINK-- |

| Rift Valley Fever Virus | Vero | 1.3 | >1000 | >769 | --INVALID-LINK-- |

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50)

Table 2: Pharmacokinetic Parameters of Favipiravir in Humans (Single Oral Dose)

| Parameter | Value (Mean ± SD) | Reference(s) |

| Cmax (µg/mL) | 5.53 ± 1.63 (at 1200 mg) | --INVALID-LINK-- |

| Tmax (hr) | 2.0 (median) | --INVALID-LINK-- |

| AUC0-inf (µg·hr/mL) | 45.4 ± 10.9 (at 1200 mg) | --INVALID-LINK-- |

| T1/2 (hr) | 2.0 - 5.6 | --INVALID-LINK-- |

| Protein Binding (%) | 54 | --INVALID-LINK-- |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; T1/2: Elimination half-life

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of antiviral nucleoside analogs. The following are generalized protocols based on standard practices for compounds like Favipiravir.

In Vitro Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)

This assay determines the concentration of the compound required to inhibit the virus-induced cell death (cytopathic effect or CPE).

Methodology:

-

Cell Seeding: Plate a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) in 96-well plates and incubate until a confluent monolayer is formed.

-

Compound Dilution: Prepare a serial dilution of Tirfipiravir in cell culture medium.

-

Infection and Treatment: Remove the growth medium from the cells and add the compound dilutions. Subsequently, infect the cells with a pre-titered amount of the virus (e.g., at a multiplicity of infection of 0.01). Include uninfected, untreated cells (cell control) and infected, untreated cells (virus control).

-

Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for a period sufficient to observe significant CPE in the virus control wells (typically 3-5 days).

-

Quantification of Cell Viability: Assess cell viability using a colorimetric assay such as the MTT or MTS assay, which measures mitochondrial metabolic activity.

-

Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve. The 50% cytotoxic concentration (CC50) is determined in parallel on uninfected cells.

Caption: Figure 2: Workflow for Cytopathic Effect (CPE) Inhibition Assay.

RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay (Biochemical Assay)

This cell-free assay directly measures the inhibitory effect of the activated compound on the viral RdRp enzyme.

Methodology:

-

Reagent Preparation:

-

Synthesize or obtain the active triphosphate form of the nucleoside analog (Tirfipiravir-RTP).

-

Purify recombinant viral RdRp complex (e.g., nsp12-nsp7-nsp8 for SARS-CoV-2).

-

Prepare a suitable RNA template-primer duplex.

-

Prepare a reaction buffer containing divalent cations (e.g., Mg2+) and natural nucleoside triphosphates (ATP, GTP, CTP, UTP), one of which is labeled (e.g., [α-32P]GTP or a fluorescent analog).

-

-

Reaction Setup: In a reaction tube, combine the RdRp enzyme, RNA template-primer, and varying concentrations of Tirfipiravir-RTP.

-

Initiation of Reaction: Initiate the polymerase reaction by adding the mixture of natural NTPs.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37°C) for a defined period.

-

Termination of Reaction: Stop the reaction by adding a chelating agent (e.g., EDTA).

-

Analysis of RNA Products: Separate the RNA products by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Quantification: Visualize and quantify the amount of extended RNA product using phosphorimaging or fluorescence scanning.

-

Data Analysis: Determine the 50% inhibitory concentration (IC50) by plotting the percentage of RdRp activity against the log of the Tirfipiravir-RTP concentration.

References

- 1. outbreak.info [outbreak.info]

- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 3. journals.asm.org [journals.asm.org]

- 4. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 5. In vitro activities of nucleoside analog antiviral agents against salmonellae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lethal Mutagenesis of RNA Viruses and Approved Drugs with Antiviral Mutagenic Activity - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Efficacy of Favipiravir Against Influenza Virus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Favipiravir (also known as T-705) is a potent antiviral agent with a broad spectrum of activity against various RNA viruses, including influenza A, B, and C viruses.[1][2] Its unique mechanism of action, targeting the viral RNA-dependent RNA polymerase (RdRp), makes it an effective inhibitor of viral replication and a promising candidate for the treatment of influenza infections, including those caused by strains resistant to other antiviral drugs.[3] This technical guide provides an in-depth overview of the in vitro efficacy of Favipiravir against influenza virus, detailing its quantitative antiviral activity, the experimental protocols used for its evaluation, and a visualization of its mechanism of action and experimental workflows.

Data Presentation: In Vitro Efficacy of Favipiravir Against Influenza Virus

The antiviral activity of Favipiravir has been extensively evaluated in vitro against a wide range of influenza virus strains. The following table summarizes the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of Favipiravir against various influenza A and B virus subtypes, including oseltamivir-resistant strains and avian influenza viruses. The data is primarily derived from studies using Madin-Darby Canine Kidney (MDCK) cells.

| Influenza Virus Strain/Subtype | Resistance Profile | EC50 (µM) | CC50 (µM) in MDCK Cells | Selectivity Index (SI = CC50/EC50) |

| Influenza A (H1N1) | ||||

| A/England/195/2009 (pdm09) | Oseltamivir-Sensitive | 1.9 - 7.8 | >1000 | >128 - >526 |

| A/Luhansk/18/2008 | Oseltamivir-Resistant (H275Y) | 2.93 | Not Reported | Not Reported |

| A/New Jersey/15/2007 (seasonal) | Oseltamivir-Resistant | 15.07 | >1000 | >66 |

| A/Brisbane/59/2007 (seasonal) | Oseltamivir-Sensitive | 17.05 | >1000 | >58 |

| Influenza A (H3N2) | ||||

| A/Victoria/3/75 | Not Specified | 0.014 - 0.55 | >2000 | >3636 - >142857 |

| A/Bethesda/956/2006 | Oseltamivir & Zanamivir-Resistant | 1.21 | Not Reported | Not Reported |

| A/Florida/01/2009 | Adamantane-Resistant (S31N) | 0.45 | Not Reported | Not Reported |

| Influenza A (Avian) | ||||

| A/Vietnam/HN30408/2005 (H5N1) | Oseltamivir-Resistant (H274Y) | 4.14 | Not Reported | Not Reported |

| A/Vietnam/HN30408/2005 (H5N1) | Oseltamivir-Resistant (N294S) | 1.341 | Not Reported | Not Reported |

| A/turkey/VA/4529/2002 (H7N2) | Oseltamivir-Sensitive | 1.53 | Not Reported | Not Reported |

| A/New York/107/2003 (H7N2) | Adamantane-Resistant | 10.2 | Not Reported | Not Reported |

| Influenza B | ||||

| Seasonal Strains | Oseltamivir-Sensitive & Resistant | 0.57 - 5.3 | Not Reported | Not Reported |

Note: EC50 and CC50 values can vary depending on the specific cell line, assay method, and virus strain used.

Experimental Protocols

The in vitro efficacy of Favipiravir is typically determined using a combination of cell-based assays. The following are detailed methodologies for key experiments.

Plaque Reduction Assay

This assay is a gold standard for quantifying infectious virus and assessing the antiviral activity of a compound by measuring the reduction in viral plaque formation.

a. Cell Seeding:

-

Madin-Darby Canine Kidney (MDCK) cells are seeded into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 3 x 10^5 cells/mL for a 12-well plate).[1]

-

Plates are incubated overnight at 37°C in a 5% CO2 incubator.[1]

b. Virus Dilution and Infection:

-

On the day of the experiment, serial 10-fold dilutions of the influenza virus stock are prepared in a virus growth medium (e.g., DMEM with 1 µg/mL TPCK-trypsin).[1]

-

The cell monolayer is washed with phosphate-buffered saline (PBS).

-

A specific volume of each virus dilution is added to the wells (e.g., 100 µL for a 12-well plate).[1]

-

The plates are incubated for 1 hour at 37°C to allow for virus adsorption.[1]

c. Compound Treatment and Overlay:

-

Following adsorption, the virus inoculum is removed.

-

An overlay medium containing a semi-solid substance (e.g., Avicel or agarose) and varying concentrations of Favipiravir is added to each well.[1] A no-drug control is included.

-

The plates are incubated at 37°C in a 5% CO2 incubator for 48-72 hours, or until visible plaques are formed.

d. Plaque Visualization and Quantification:

-

The overlay medium is carefully removed.

-

The cell monolayer is fixed with a solution such as 4% paraformaldehyde.

-

The cells are stained with a crystal violet solution, which stains the cells but not the plaques (areas of dead or lysed cells).[4]

-

The number of plaques in each well is counted, and the EC50 value is calculated as the concentration of Favipiravir that reduces the number of plaques by 50% compared to the no-drug control.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death, or cytopathic effect.

a. Cell Seeding:

-

MDCK cells are seeded in 96-well plates at a density that will form a confluent monolayer (e.g., 2.5 x 10^4 cells/well).[5]

-

Plates are incubated overnight at 37°C in a 5% CO2 incubator.

b. Compound and Virus Addition:

-

The next day, the culture medium is removed.

-

Serial dilutions of Favipiravir are prepared in a suitable medium and added to the wells.

-

A pre-titered amount of influenza virus (sufficient to cause >80% CPE in control wells) is then added to the wells containing the compound dilutions.[3]

-

Control wells include cells only (no virus, no drug), virus only (no drug), and drug only (no virus, for cytotoxicity assessment).

-

The plates are incubated at 37°C in a 5% CO2 incubator until significant CPE is observed in the virus control wells (typically 2-3 days).

c. CPE Quantification:

-

Cell viability is assessed using a method such as the Neutral Red uptake assay or MTT assay (see below).

-

The EC50 is determined as the concentration of Favipiravir that inhibits 50% of the virus-induced CPE.[3]

Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration of a compound that is toxic to the host cells, providing the CC50 value.

a. Cell Seeding and Compound Treatment:

-

MDCK cells are seeded in 96-well plates as described for the CPE assay.

-

Serial dilutions of Favipiravir are added to the wells. No virus is added.

-

The plates are incubated for the same duration as the antiviral assays (e.g., 48-72 hours).

b. MTT Addition and Incubation:

-

A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is prepared (e.g., 5 mg/mL in PBS).

-

The culture medium is removed from the wells, and the MTT solution is added to each well.

-

The plates are incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

c. Formazan Solubilization and Absorbance Reading:

-

The MTT solution is removed, and a solubilizing agent (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured using a microplate reader at a wavelength of 570-590 nm.

-

The CC50 is calculated as the concentration of Favipiravir that reduces cell viability by 50% compared to untreated control cells.

Mandatory Visualizations

Mechanism of Action of Favipiravir

Favipiravir is a prodrug that is intracellularly converted to its active form, Favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[2] Favipiravir-RTP acts as a competitive inhibitor of the influenza virus RNA-dependent RNA polymerase (RdRp), the enzyme responsible for viral RNA replication. By mimicking a purine nucleotide, Favipiravir-RTP is incorporated into the nascent viral RNA strand, leading to chain termination and lethal mutagenesis, thereby inhibiting viral proliferation.[6]

Caption: Mechanism of action of Favipiravir against influenza virus.

Experimental Workflow for In Vitro Efficacy Testing

The following diagram illustrates a typical workflow for determining the in vitro antiviral efficacy and cytotoxicity of a compound like Favipiravir.

Caption: General workflow for in vitro antiviral efficacy testing.

References

- 1. Influenza virus plaque assay [protocols.io]

- 2. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 3. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]

- 4. 2.7. Plaque Reduction Assay [bio-protocol.org]

- 5. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Preclinical Safety and Toxicology Profile of Favipiravir: An In-depth Technical Guide

Disclaimer: The following document pertains to Favipiravir. The initial request for "Tirfipiravir" did not yield relevant results in scientific and regulatory databases, suggesting a possible misspelling. Favipiravir is a prominent antiviral agent with a publicly available body of preclinical research.

Executive Summary

This technical guide provides a comprehensive overview of the preclinical safety and toxicology profile of Favipiravir (T-705), a broad-spectrum antiviral agent that inhibits viral RNA-dependent RNA polymerase (RdRp). The document is intended for researchers, scientists, and drug development professionals. It summarizes key findings from single-dose and repeat-dose toxicity, genotoxicity, and reproductive and developmental toxicity studies. While extensive preclinical data exists, this guide is based on publicly available information, and some proprietary details from regulatory submissions may not be fully accessible.

Mechanism of Action

Favipiravir is a prodrug that is administered orally and is readily absorbed. Once inside the cells, it is converted to its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP), through intracellular phosphoribosylation. Favipiravir-RTP acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[1][2][3] The incorporation of favipiravir-RTP into the nascent viral RNA chain can lead to two primary antiviral effects: termination of RNA elongation and lethal mutagenesis, where the accumulation of mutations in the viral genome renders the virus non-viable.[2][3] This mechanism of action provides a broad spectrum of activity against various RNA viruses.[1]

Single-Dose Toxicity

Single-dose toxicity studies have been conducted in various animal species to determine the acute lethal dose (LD50) of Favipiravir.

| Species | Route of Administration | LD50 (mg/kg) | Reference |

| Mice | Oral | >2000 | [4][5] |

| Mice | Intravenous | >2000 | [4] |

| Rats | Oral | >2000 | [4][5] |

| Dogs | Oral | >1000 | [4][5] |

| Monkeys | Oral | >1000 | [4][5] |

Experimental Protocol Summary (General): Single-dose toxicity studies typically involve the administration of a single dose of the test substance to animals, followed by a 14-day observation period. Key parameters monitored include clinical signs of toxicity, body weight changes, and mortality. At the end of the observation period, a gross necropsy is performed on all animals.

Repeat-Dose Toxicity

Repeat-dose toxicity studies have been conducted in rats, dogs, and monkeys to evaluate the toxicological effects of Favipiravir following repeated administration.

Key Findings:

-

Hematopoietic System: Decreased red blood cell production has been observed.[4][5]

-

Liver: Increases in liver function parameters such as aspartate aminotransferase (AST), alanine aminotransferase (ALT), alkaline phosphatase (ALP), and total bilirubin have been reported.[4][5] Histopathological findings include increased vacuolization in hepatocytes.[5]

-

Testes: Testicular toxicity has been noted in repeat-dose studies.[5]

| Species | Duration | Key Findings | NOAEL (mg/kg/day) | Reference |

| Rats | Up to 6 months | Liver and testicular toxicity. | Not explicitly stated in public sources. | [6] |

| Dogs | Not specified | Effects on hematopoietic tissues and liver function. | Not explicitly stated in public sources. | [5] |

| Monkeys | Up to 12 months | Liver toxicity. | Not explicitly stated in public sources. | [6] |

Experimental Protocol Summary (General): Repeat-dose toxicity studies are conducted in at least two species (one rodent, one non-rodent) for durations that support the intended clinical use. The test substance is administered daily at multiple dose levels. In-life observations include clinical signs, body weight, food consumption, ophthalmology, electrocardiography (in non-rodents), and clinical pathology (hematology, clinical chemistry, urinalysis). At termination, a full necropsy is performed, with organ weights and histopathological examination of a comprehensive list of tissues.

Genotoxicity

The genotoxic potential of Favipiravir has been evaluated in a battery of in vitro and in vivo assays. The results have shown some conflicting findings, which may be dependent on the experimental conditions.

| Assay | Test System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation (Ames) | S. typhimurium, E. coli | With and Without | Negative | [7] |

| In vitro Chromosomal Aberration | Mammalian Cells | With and Without | Positive | [7] |

| In vitro Mouse Lymphoma | L5178Y mouse lymphoma cells | With and Without | Positive | [7] |

| In vivo Micronucleus | Rodent bone marrow | N/A | Negative | [7] |

| In vivo Unscheduled DNA Synthesis | Rat hepatocytes | N/A | Negative | [7] |

Experimental Protocol Summary:

-

Ames Test: This assay evaluates the ability of the test substance to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.

-

In vitro Chromosomal Aberration Assay: This assay assesses the potential of a test substance to cause structural chromosomal damage in cultured mammalian cells.

-

In vivo Micronucleus Test: This test detects damage to chromosomes or the mitotic apparatus in erythroblasts of rodents by analyzing the formation of micronuclei in newly formed erythrocytes.

Carcinogenicity

Specific carcinogenicity studies for Favipiravir were not identified in the publicly available literature at the time of this review.

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies have demonstrated that Favipiravir has teratogenic and embryotoxic potential in animal models.[8] The Japanese Pharmaceuticals and Medical Devices Agency (PMDA) report highlighted teratogenicity as a major safety concern.[9]

Key Findings:

-

Embryo-fetal Development: Favipiravir has been shown to cause developmental delays and embryonic death in the first trimester in multiple animal species.[8]

-

Fertility: The No-Observed-Adverse-Effect-Level (NOAEL) for fertility effects in rats was reported to be less than 30 mg/kg/day.

Experimental Protocol Summary (General):

-

Fertility and Early Embryonic Development: The test substance is administered to male and female rats prior to and during mating, and to females during early gestation. Endpoints include effects on mating performance, fertility, and early embryonic development.

-

Embryo-Fetal Development: The test substance is administered to pregnant animals during the period of organogenesis. Fetuses are examined for external, visceral, and skeletal malformations.

Safety Pharmacology

Specific safety pharmacology studies for Favipiravir, conducted according to ICH S7A and S7B guidelines, were not detailed in the reviewed public literature. These studies are designed to assess the potential effects of a drug on vital functions, including the central nervous, cardiovascular, and respiratory systems.[10] Early concerns over QTc interval prolongation were raised in laboratory and pharmacodynamic studies.[8]

Experimental Workflows

Conclusion

The preclinical safety profile of Favipiravir is characterized by low acute toxicity. The primary target organs for toxicity in repeat-dose studies are the hematopoietic system, liver, and testes. A significant concern is its teratogenic and embryotoxic potential, which has been consistently observed in animal models. The genotoxicity profile shows some positive findings in in vitro assays, although in vivo studies were negative. Data on carcinogenicity and a full safety pharmacology battery were not available in the public domain. This information is crucial for a comprehensive risk assessment for human use and underscores the importance of stringent risk management measures, particularly concerning use in pregnant women or women of childbearing potential.

References

- 1. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Favipiravir? [synapse.patsnap.com]

- 3. sterispharma.com [sterispharma.com]

- 4. Favipiravir in Therapy of Viral Infections [mdpi.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. A review of the safety of favipiravir – a potential treatment in the COVID-19 pandemic? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Japan’s Drug Regulation During the COVID‐19 Pandemic: Lessons From a Case Study of Favipiravir - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fda.gov [fda.gov]

Tirfipiravir Ribofuranosyl-5'-triphosphate: A Deep Dive into the Active Antiviral Agent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tirfipiravir, more commonly known as Favipiravir (T-705), is a potent broad-spectrum antiviral agent effective against a range of RNA viruses. As a prodrug, its therapeutic efficacy is dependent on its intracellular conversion to the active metabolite, Tirfipiravir ribofuranosyl-5'-triphosphate (Favipiravir-RTP). This active form acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. This technical guide provides a comprehensive overview of the core aspects of Favipiravir-RTP, including its mechanism of action, quantitative antiviral activity, and detailed experimental protocols for its study.

Introduction

The emergence and re-emergence of RNA viral infections pose a significant and ongoing threat to global public health. The development of broad-spectrum antiviral agents is a critical component of pandemic preparedness. Favipiravir, a pyrazinecarboxamide derivative, has demonstrated significant antiviral activity against influenza viruses, filoviruses, bunyaviruses, arenaviruses, and coronaviruses.[1][2] Its mechanism of action, centered on the inhibition of the viral RNA-dependent RNA polymerase (RdRp) by its active triphosphate form, provides a promising avenue for therapeutic intervention.[1] This document serves as a technical resource for professionals engaged in antiviral research and drug development, offering detailed insights into the properties and investigation of Favipiravir-RTP.

Intracellular Activation of Tirfipiravir (Favipiravir)

Favipiravir is administered as a prodrug and must undergo intracellular metabolic activation to exert its antiviral effect. This process is initiated by cellular enzymes, converting the inactive parent compound into its active triphosphate form.

The primary pathway for this activation involves two key enzymatic steps:

-

Phosphoribosylation: The initial and rate-limiting step is the conversion of Favipiravir to Favipiravir ribofuranosyl-5'-monophosphate (Favipiravir-RMP). This reaction is catalyzed by the cellular enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[3]

-

Phosphorylation: Subsequently, cellular kinases further phosphorylate Favipiravir-RMP to Favipiravir ribofuranosyl-5'-diphosphate (Favipiravir-RDP) and finally to the active Favipiravir ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[3]

Mechanism of Action of Favipiravir-RTP

The antiviral activity of Favipiravir is mediated by the selective inhibition of viral RNA-dependent RNA polymerase (RdRp) by Favipiravir-RTP.[1] Favipiravir-RTP acts as a purine nucleotide analog, competing with natural purine nucleoside triphosphates (ATP and GTP) for incorporation into the nascent viral RNA strand.[4]

The proposed mechanisms of RdRp inhibition by Favipiravir-RTP include:

-

Chain Termination: Incorporation of Favipiravir-RTP into the growing RNA chain can lead to premature termination of transcription, thereby halting viral replication.[4]

-

Lethal Mutagenesis: The incorporation of Favipiravir-RTP can also induce mutations in the viral genome at a high frequency, leading to the production of non-viable viral progeny.

Quantitative Antiviral Activity

The in vitro antiviral activity of Favipiravir and its active form is typically quantified by determining the 50% effective concentration (EC50) and the 50% inhibitory concentration (IC50). The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Antiviral Activity of Favipiravir (EC50 Values)

| Virus Family | Virus | Cell Line | EC50 (µM) | Reference |

| Orthomyxoviridae | Influenza A (H1N1) | MDCK | 0.09 - 19.1 | [5] |

| Orthomyxoviridae | Influenza B | MDCK | 0.04 - 0.25 | [5] |

| Arenaviridae | Junin virus | Vero | 5 - 6 | [5] |

| Arenaviridae | Machupo virus | Vero | 21 - 53 | [5] |

| Bunyaviridae | Rift Valley fever virus | Vero | 0.6 | [5] |

| Flaviviridae | Yellow fever virus | Vero | 6.5 | [5] |

| Coronaviridae | SARS-CoV-2 | Vero E6 | 61.88 | [5] |

Table 2: Inhibitory Activity of Favipiravir-RTP (IC50 Values)

| Enzyme | Virus | IC50 (µM) | Reference |

| RNA-dependent RNA Polymerase | Influenza A virus | 0.96 | [5] |

| RNA-dependent RNA Polymerase | SARS-CoV-2 | Not definitively established |

Experimental Protocols

Synthesis of Tirfipiravir Ribofuranosyl-5'-triphosphate (Favipiravir-RTP)

The chemical synthesis of Favipiravir-RTP is a multi-step process that is crucial for in vitro enzymatic assays. A general approach involves the phosphorylation of the corresponding nucleoside.

Protocol Outline:

-

Protection of Ribose Hydroxyl Groups: The 2'- and 3'-hydroxyl groups of the Favipiravir riboside are protected to ensure selective phosphorylation at the 5' position.

-

Phosphorylation: The protected nucleoside is then reacted with a phosphorylating agent, such as phosphorus oxychloride, to introduce the monophosphate group.

-

Conversion to Triphosphate: The monophosphate is subsequently converted to the triphosphate form through reaction with a pyrophosphate salt in the presence of a coupling agent.

-

Deprotection and Purification: The protecting groups are removed, and the final product, Favipiravir-RTP, is purified using chromatographic techniques such as ion-exchange or reverse-phase HPLC.[3][6]

In Vitro Antiviral Assays

This assay is used to determine the ability of a compound to inhibit virus-induced cell death.

Protocol:

-

Cell Seeding: Plate a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) in 96-well plates and incubate until a confluent monolayer is formed.[7][8][9]

-

Compound Preparation: Prepare serial dilutions of Favipiravir in cell culture medium.

-

Infection and Treatment: Remove the growth medium from the cells and add the compound dilutions. Subsequently, infect the cells with a known titer of the virus. Include virus-only (no compound) and cell-only (no virus, no compound) controls.[7][8]

-

Incubation: Incubate the plates for a period sufficient for the virus to cause significant CPE in the virus-only control wells (typically 2-4 days).[7][9]

-

Quantification of CPE: Assess cell viability using a colorimetric or fluorometric assay, such as the MTS or neutral red uptake assay.[7][8]

-

Data Analysis: Calculate the EC50 value, which is the concentration of the compound that inhibits the viral CPE by 50%.[7]

This assay quantifies the reduction in the number of viral plaques in the presence of an antiviral compound.

Protocol:

-

Cell Seeding: Seed host cells in 6-well or 12-well plates and grow to confluency.[10][11][12][13]

-

Infection: Infect the cell monolayers with a dilution of the virus calculated to produce a countable number of plaques.

-

Compound Treatment: After a viral adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of Favipiravir.[10][11][12]

-

Incubation: Incubate the plates until distinct plaques are visible.

-

Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.[12][13] Count the number of plaques in each well.

-

Data Analysis: Calculate the EC50 value as the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.

In Vitro RdRp Inhibition Assay

This enzymatic assay directly measures the inhibitory effect of Favipiravir-RTP on the activity of viral RdRp.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a purified recombinant viral RdRp enzyme, a suitable RNA template-primer, and a mixture of natural ribonucleoside triphosphates (rNTPs), one of which is radioactively or fluorescently labeled.

-

Inhibitor Addition: Add varying concentrations of chemically synthesized Favipiravir-RTP to the reaction mixtures.

-

Initiation and Incubation: Initiate the polymerization reaction by adding the final component (e.g., the enzyme or template) and incubate at the optimal temperature for the enzyme.

-

Reaction Quenching: Stop the reaction at a specific time point by adding a quenching solution (e.g., EDTA).

-

Product Analysis: Separate the RNA products by gel electrophoresis and visualize them using autoradiography or fluorescence imaging.

-

Data Analysis: Quantify the amount of RNA synthesis at each inhibitor concentration and calculate the IC50 value, which is the concentration of Favipiravir-RTP that inhibits RdRp activity by 50%.[14]

Conclusion

Tirfipiravir ribofuranosyl-5'-triphosphate is the key active metabolite responsible for the broad-spectrum antiviral activity of the prodrug Favipiravir. Its mechanism of action, involving the targeted inhibition of viral RNA-dependent RNA polymerase, makes it a valuable tool in the fight against a wide array of RNA viruses. A thorough understanding of its intracellular activation, mechanism of action, and the experimental methodologies used for its characterization is essential for researchers and drug development professionals working to develop novel and effective antiviral therapies. The data and protocols presented in this guide provide a solid foundation for further investigation into this promising antiviral agent.

References

- 1. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase [jstage.jst.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Rapid incorporation of Favipiravir by the fast and permissive viral RNA polymerase complex results in SARS-CoV-2 lethal mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]

- 8. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. protocols.io [protocols.io]

- 11. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. Viral Plaque Assay Protocol | BioRender Science Templates [biorender.com]

- 14. biorxiv.org [biorxiv.org]

Structural Basis for Tirfipiravir's Inhibition of Viral RNA Polymerase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tirfipiravir (also known as T-705 or Favipiravir) is a potent antiviral agent with a broad spectrum of activity against numerous RNA viruses. Its mechanism of action centers on the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication. This technical guide provides an in-depth exploration of the structural and molecular underpinnings of Tirfipiravir's inhibitory function. It details the intracellular activation pathway, the kinetics of RdRp inhibition, and the structural basis of its interaction with the polymerase. This document synthesizes quantitative data from key studies, outlines detailed experimental protocols, and provides visual representations of the critical pathways and workflows to facilitate a comprehensive understanding for researchers in the field of virology and drug development.

Mechanism of Action

Tirfipiravir is a prodrug that requires intracellular conversion to its active form, Tirfipiravir-ribofuranosyl-5'-triphosphate (T-705-RTP), to exert its antiviral effect.[1][2] This activation is accomplished through host cell enzymes. Once activated, T-705-RTP functions as a purine nucleotide analog, primarily competing with adenosine triphosphate (ATP) and guanosine triphosphate (GTP) for incorporation into the nascent viral RNA chain by the viral RdRp.[3][4]

The incorporation of T-705-RMP into the growing RNA strand can lead to two primary inhibitory outcomes:

-

Chain Termination: The presence of the modified base can sterically hinder the addition of the subsequent nucleotide, leading to premature termination of RNA synthesis.[3] While T-705-RTP possesses a 3'-hydroxyl group, which is typically required for chain elongation, the unnatural base structure is thought to disrupt the conformation of the active site, thereby preventing the formation of a phosphodiester bond with the incoming nucleotide.[3]

-

Lethal Mutagenesis: T-705-RTP can be ambiguously incorporated in place of either adenine or guanine.[5] When the viral genome containing the incorporated drug is used as a template for subsequent rounds of replication, the polymerase can misinterpret the modified base, leading to an accumulation of mutations throughout the viral genome.[6][7] This increase in mutation frequency beyond a tolerable threshold, known as "lethal mutagenesis," results in the production of non-viable viral progeny.[8][9]

The dual mechanisms of chain termination and lethal mutagenesis contribute to the potent antiviral activity of Tirfipiravir across a wide range of RNA viruses.

Quantitative Analysis of Tirfipiravir Activity

The inhibitory potency of Tirfipiravir and its active metabolite has been quantified in various assays against a range of RNA viruses. The following tables summarize key quantitative data from published studies.

Table 1: In Vitro Efficacy of Tirfipiravir (EC₅₀)

| Virus Family | Virus | Cell Line | EC₅₀ (µg/mL) | Reference |

| Orthomyxoviridae | Influenza A, B, C | MDCK | 0.014 - 0.55 | [1] |

| Arenaviridae | Junin virus | Vero | 0.79 | [10] |

| Arenaviridae | Pichinde virus | Vero | 0.94 | [10] |

| Arenaviridae | Tacaribe virus | Vero | 0.79 | [10] |

| Arenaviridae | Lassa virus | Vero | 1.7 (EC₉₀) | [10] |

| Picornaviridae | Foot-and-mouth disease virus | - | 14 | [2] |

| Picornaviridae | Poliovirus | Vero | 4.8 | [2] |

| Picornaviridae | Rhinovirus | HeLa | 29 | [2] |

Table 2: Inhibition of Viral RNA Polymerase by T-705-RTP (IC₅₀)

| Virus | Polymerase | IC₅₀ (µM) | Reference |

| Influenza Virus | RdRp | 0.341 | [1] |

| Influenza Virus | RdRp | 2.7 | [4] |

| Human Norovirus | RdRp | 2.7 | [11] |

Table 3: Selectivity of T-705-RTP for Viral vs. Host Polymerases

| Polymerase | Organism | IC₅₀ (µM) | Selectivity (Host IC₅₀ / Viral IC₅₀) | Reference |

| RNA-dependent RNA polymerase | Influenza Virus | 0.341 | - | [1] |

| DNA polymerase α | Human | > 1000 | > 2932 | [1] |

| DNA polymerase β | Human | > 1000 | > 2932 | [1] |

| DNA polymerase γ | Human | > 1000 | > 2932 | [1] |

| RNA polymerase II | Human | 905 | 2650 | [1] |

Experimental Protocols

In Vitro RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

This assay measures the ability of T-705-RTP to inhibit the activity of viral RdRp.

Materials:

-

Purified recombinant viral RdRp

-

RNA template/primer duplex

-

Radionuclide-labeled nucleotide triphosphate (e.g., [α-³²P]GTP or [³H]GTP)

-

Unlabeled ATP, CTP, UTP, and GTP

-

T-705-RTP

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM KCl, 5 mM MgCl₂, 1 mM DTT)

-

Quenching solution (e.g., EDTA)

-

Scintillation fluid and counter or polyacrylamide gel electrophoresis (PAGE) apparatus

Methodology:

-

Prepare a reaction mixture containing the reaction buffer, purified RdRp, and the RNA template/primer duplex.

-

Add varying concentrations of T-705-RTP to the reaction mixtures.

-

Initiate the polymerase reaction by adding a mix of the four NTPs, including the radionuclide-labeled NTP.

-

Incubate the reaction at the optimal temperature for the specific viral polymerase (e.g., 30°C for influenza virus).

-

Stop the reaction after a defined period (e.g., 60 minutes) by adding the quenching solution.

-